3-(2-Oxopropyl)benzaldehyde
CAS No.:
Cat. No.: VC13679328
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10O2 |
|---|---|
| Molecular Weight | 162.18 g/mol |
| IUPAC Name | 3-(2-oxopropyl)benzaldehyde |
| Standard InChI | InChI=1S/C10H10O2/c1-8(12)5-9-3-2-4-10(6-9)7-11/h2-4,6-7H,5H2,1H3 |
| Standard InChI Key | FKQUZBIBYPSTJM-UHFFFAOYSA-N |
| SMILES | CC(=O)CC1=CC(=CC=C1)C=O |
| Canonical SMILES | CC(=O)CC1=CC(=CC=C1)C=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
3-(2-Oxopropyl)benzaldehyde (IUPAC name: 3-(2-oxopropyl)benzaldehyde) has the molecular formula CHO and a molecular weight of 162.19 g/mol. Its structure consists of a benzaldehyde moiety (CHCHO) with a 2-oxopropyl group (–CHCOCH) attached to the aromatic ring’s third position (meta to the aldehyde group). Key computed properties include:
| Property | Value | Source |
|---|---|---|
| XLogP3-AA | 1.2 | |
| Hydrogen bond donors | 1 (aldehyde proton) | |
| Hydrogen bond acceptors | 3 (aldehyde, ketone) | |
| Rotatable bonds | 4 |
The compound’s SMILES notation is O=CC1=CC=CC(=C1)CC(=O)C, and its InChIKey is NYFZWIIIOFTTKN-UHFFFAOYSA-N .
Spectroscopic Data
While direct spectroscopic data for 3-(2-Oxopropyl)benzaldehyde are scarce, analogs such as 4-(3-oxopropyl)benzaldehyde (ChemSpider ID: 23077718) provide reference points . For instance:
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IR: Strong absorption bands at ~1700 cm (C=O stretching of aldehyde and ketone).
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NMR: Aldehyde proton resonance at δ 9.8–10.2 ppm; ketone carbonyl carbon at δ 205–210 ppm in C NMR .
Synthesis and Reactivity
Synthetic Routes
The synthesis of 3-(2-Oxopropyl)benzaldehyde can be inferred from methods used for structurally related compounds:
Friedel-Crafts Acylation
A plausible route involves Friedel-Crafts acylation of benzaldehyde derivatives. For example, reacting 3-bromobenzaldehyde with acetyl chloride in the presence of AlCl could yield the target compound after deprotection .
Reactivity Profile
The compound’s aldehyde and ketone groups enable diverse transformations:
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Aldol Condensation: The aldehyde can undergo base-catalyzed condensation with ketones or esters.
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Paal–Knorr Pyrrole Synthesis: The 1,4-diketone intermediate (formed via acid hydrolysis of furans) reacts with amines to generate pyrroles .
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Reduction: Selective reduction of the aldehyde to a primary alcohol (–CHOH) using NaBH or LiAlH.
Applications in Organic Synthesis
Precursor to Heterocycles
3-(2-Oxopropyl)benzaldehyde’s bifunctional groups make it valuable for constructing nitrogen- and oxygen-containing heterocycles. For example:
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Tetrahydrofuropyridines: Acid-catalyzed cyclization with amines yields fused furan-pyridine systems, as demonstrated in the synthesis of tetrahydrofuro[3,2-c]pyridines .
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Pyrrolopyridines: Reaction with aniline under Paal–Knorr conditions forms tetrahydro-1H-pyrrolo[3,2-c]pyridines, though yields may be modest (e.g., 19% in one study) .
Pharmaceutical Relevance
While no direct pharmacological studies on 3-(2-Oxopropyl)benzaldehyde exist, related compounds exhibit bioactivity:
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Antibacterial Agents: Analogous dihydroxybenzaldehydes (e.g., DHMBA) show antibacterial properties .
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β-Adrenergic Agonists: Aryl-substituted aldehydes are intermediates in synthesizing bronchodilators like TD-5959 .
Challenges and Future Directions
Synthetic Limitations
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Regioselectivity: Achieving precise substitution on the benzaldehyde ring remains challenging.
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Stability: The aldehyde group is prone to oxidation, necessitating inert reaction conditions.
Research Opportunities
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to chiral derivatives.
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Structure-Activity Relationships: Exploring bioactivity through systematic derivatization.
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